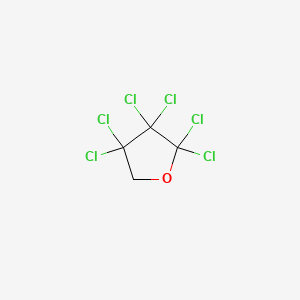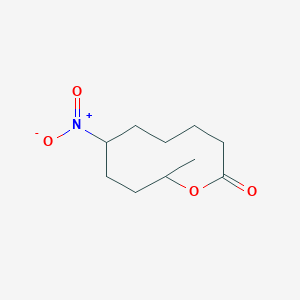![molecular formula C15H14O3 B14415780 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 81336-28-9](/img/structure/B14415780.png)
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of cyclopenta[a]naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two methoxy groups at positions 5 and 7, and a dihydro-1H-cyclopenta[a]naphthalen-1-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through various synthetic routes. One common method involves the TiCl4-catalyzed reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes . This reaction proceeds under mild conditions and provides a straightforward approach to the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound lacks the methoxy groups present in 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.
8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: This compound has a similar core structure but different substituents.
1H-cyclopenta[a]naphthalene: This compound is a parent structure without any substituents.
Uniqueness
The presence of methoxy groups at positions 5 and 7 in this compound imparts unique chemical and physical properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
81336-28-9 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
5,7-dimethoxy-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-10-4-5-11-12(8-10)14(18-2)7-9-3-6-13(16)15(9)11/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
CFCWKCSRQNGFRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C3CCC(=O)C3=C2C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
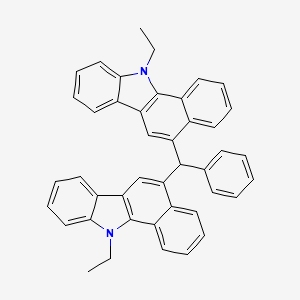
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
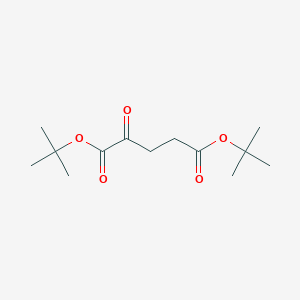
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
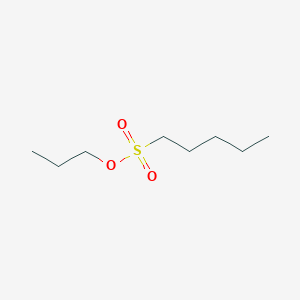
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
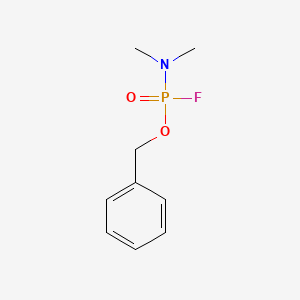
methanone](/img/structure/B14415746.png)
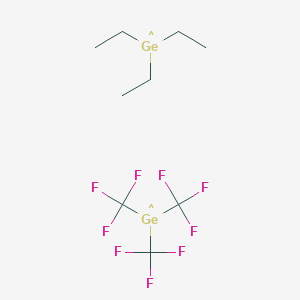
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
